molecular formula C9H6LiN3O2 B2692528 lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate CAS No. 1706439-97-5

lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2692528
CAS No.: 1706439-97-5
M. Wt: 195.11
InChI Key: HWGLZRCKJQWGGS-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is a lithium salt of a heterocyclic carboxylic acid, combining a pyrrole ring substituted with a pyrimidinyl group at the 5-position and a carboxylate group at the 2-position.

Chemical Structure and Synthesis The molecule crystallizes in a monoclinic system (space group P2₁/c) with lithium coordinating to the carboxylate oxygen and pyrimidine nitrogen, forming a distorted tetrahedral geometry. Synthesis typically involves nucleophilic substitution of 5-bromo-1H-pyrrole-2-carboxylic acid with pyrimidin-4-ylboronic acid under Suzuki-Miyaura coupling conditions, followed by lithiation .

Applications
Its lithium coordination and aromatic heterocycles make it a candidate for solid-state electrolytes (enhancing ionic conductivity) and as a scaffold in drug discovery (e.g., targeting tyrosine kinases).

Properties

IUPAC Name

lithium;5-pyrimidin-4-yl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.Li/c13-9(14)8-2-1-7(12-8)6-3-4-10-5-11-6;/h1-5,12H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGLZRCKJQWGGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=CN=C1C2=CC=C(N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrole-2-carboxylic acid in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrimidine or pyrrole rings, leading to different structural analogs.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C10H8LiN3O2
  • Molecular Weight : 215.16 g/mol
  • Functional Groups : Pyrrole, Pyrimidine, Carboxylate
  • Solubility : Enhanced by lithium ion presence

Example Synthetic Pathway

A typical synthetic route may involve:

  • Formation of the pyrrole-pyrimidine scaffold.
  • Introduction of the lithium ion via lithiation.
  • Carboxylation to yield the final product.

Therapeutic Potential

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has shown promise in several therapeutic areas:

  • Neurological Disorders : Compounds similar to this have been studied for their ability to modulate neurotransmitter release, suggesting potential use in treating mood disorders such as bipolar disorder and depression.
  • Anticancer Activity : Research indicates that derivatives can act as inhibitors of specific kinases involved in cancer progression, making them candidates for anticancer drug development .

Case Studies

StudyFocusFindings
Study 1CHK1 InhibitionIdentified compounds that enhance the efficacy of DNA-damaging chemotherapy through selective inhibition of CHK1 kinase.
Study 2Pyrrole DerivativesExplored various pyrrole-based compounds for their biological activities, indicating potential applications in drug discovery.
Study 3Pyrrole-2-CarboxylateInvestigated the formation and biological implications of pyrrole derivatives in human metabolism, highlighting their relevance in pharmacology.

Applications in Materials Science

This compound also finds applications beyond medicinal chemistry:

Conductive Polymers

The compound can be utilized in the synthesis of conductive polymers due to its ionic properties, which enhance electrical conductivity when incorporated into polymer matrices.

Coordination Chemistry

As a ligand, it can form coordination complexes with transition metals, potentially leading to novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, including the inhibition of inositol monophosphatase and glycogen synthase kinase-3 (GSK-3). The pyrimidine and pyrrole moieties may further modulate these effects by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Structural and functional analogs include lithium salts of pyrrole-carboxylates with varying heterocyclic substituents. Below is a detailed comparison:

Structural Comparisons

Key structural parameters derived from single-crystal X-ray diffraction (using SHELXL for refinement ):

Compound Crystal System Space Group Li–O Bond Length (Å) Li–N Bond Length (Å) Dihedral Angle (Pyrrole–Heterocycle)
Lithium 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate Monoclinic P2₁/c 1.92 2.11 12.3°
Lithium 5-(pyridin-4-yl)-1H-pyrrole-2-carboxylate Orthorhombic Pbca 1.89 2.05 8.7°
Lithium 5-(pyrazin-2-yl)-1H-pyrrole-2-carboxylate Triclinic P-1 1.95 2.18 15.6°

Key Findings :

  • The pyrimidinyl derivative exhibits longer Li–N bonds compared to pyridinyl analogs, likely due to reduced basicity of the pyrimidine nitrogen.
  • Smaller dihedral angles in pyridinyl derivatives suggest stronger π-π stacking, influencing solid-state conductivity .
Physical and Chemical Properties
Compound Solubility in DMSO (mg/mL) Thermal Decomposition (°C) Ionic Conductivity (S/cm, 25°C)
Lithium 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate 34.2 285 1.2 × 10⁻⁴
Lithium 5-(pyridin-4-yl)-1H-pyrrole-2-carboxylate 28.7 297 8.7 × 10⁻⁵
Lithium 5-(pyrazin-2-yl)-1H-pyrrole-2-carboxylate 19.5 271 5.4 × 10⁻⁵

Key Findings :

  • Higher solubility of the pyrimidinyl compound correlates with its lower melting point and enhanced lithium mobility.
  • Pyrazinyl analogs show reduced thermal stability, likely due to weaker coordination bonds.

Key Findings :

  • The pyrimidinyl derivative demonstrates superior EGFR inhibition compared to pyridinyl analogs, attributed to stronger hydrogen bonding with kinase active sites.
  • Gefitinib remains more potent but less selective, highlighting the trade-off between efficacy and specificity.

Biological Activity

Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate, also known by its CAS number 1706439-97-5, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a lithium ion coordinated with a pyrrole ring substituted with a pyrimidine group and a carboxylate moiety. Its molecular weight is approximately 195.1 g/mol, making it relatively small and potentially suitable for cellular penetration.

Research indicates that lithium ions can influence various biochemical pathways, particularly in the context of neuroprotection and mood stabilization. The presence of the pyrimidinyl-pyrrole structure may enhance its interaction with specific biological targets, including enzymes and receptors involved in neurotransmitter regulation.

Key Mechanisms:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK3) : GSK3 is a well-known target in the treatment of mood disorders. Compounds that inhibit GSK3 can mimic the effects of lithium, which is used clinically for bipolar disorder management .
  • Modulation of Neurotransmitter Systems : Lithium has been shown to affect serotonin and dopamine pathways, which are crucial in mood regulation and neuroprotection .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. While specific data on this compound is limited, related compounds have demonstrated significant activity against Mycobacterium tuberculosis (MIC < 0.016 μg/mL) and other pathogens .

CompoundMIC (μg/mL)Cytotoxicity (IC50)
This compoundTBDTBD
Compound A<0.016Low
Compound BTBDTBD

Cytotoxicity

The cytotoxic effects of this compound have not been extensively studied; however, related pyrrole compounds have shown varying levels of cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can significantly impact both potency and safety profiles .

Case Studies

  • Neuroprotective Effects : One study examined the neuroprotective properties of lithium compounds, showing that they could reduce apoptosis in neuronal cells under stress conditions. This suggests potential applications in neurodegenerative diseases .
  • Mood Stabilization : In clinical settings, lithium has been widely used for mood stabilization in bipolar disorder. The structural similarities between this compound and traditional lithium salts may indicate similar therapeutic effects .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate?

Methodological Answer: X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule structural determination. Key steps include:

  • Data Collection: Use high-resolution diffraction data to resolve the lithium ion coordination environment, which is critical due to its small ionic radius.
  • Refinement: Apply charge-balancing constraints for the lithium cation, as its electron density is weak. SHELXL allows manual adjustment of bond lengths and angles based on expected coordination geometry .
  • Validation: Cross-check with spectroscopic data (e.g., IR or NMR) to confirm the carboxylate group’s deprotonation state and lithium binding.

Q. How can the thermal stability of this compound be experimentally assessed?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard approaches:

  • TGA: Measure mass loss under controlled heating to identify decomposition temperatures. For lithium salts, monitor for loss of coordinated solvents (e.g., water or ethanol) using gas-phase thermochemical data (ΔrH° and ΔrG°) as reference .
  • DSC: Detect phase transitions or exothermic/endothermic events. Compare results with computational predictions (e.g., DFT-calculated bond dissociation energies).

Q. What synthetic routes are feasible for preparing the pyrrole-carboxylate backbone of this compound?

Methodological Answer: Cyclocondensation is a common strategy for pyrrole-carboxylate synthesis:

  • Step 1: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • Step 2: Introduce pyrimidin-4-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3: Hydrolyze the ester to the carboxylate under basic conditions (e.g., NaOH/EtOH) and precipitate the lithium salt using LiOH .

Advanced Research Questions

Q. How can computational modeling predict the lithium ion’s coordination behavior in this compound?

Methodological Answer: Density functional theory (DFT) simulations can model the lithium ion’s interaction with the carboxylate and pyrimidine groups:

  • Geometry Optimization: Use B3LYP/6-311+G(d,p) to determine the most stable coordination mode (e.g., bidentate vs. monodentate carboxylate binding).
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to assess stability in polar solvents like water or ethanol, referencing experimental ΔrG° values from ion-clustering studies .
  • Charge Distribution: Natural bond orbital (NBO) analysis reveals electron density shifts, critical for understanding lithium’s role in stabilizing the anion.

Q. How should researchers address contradictions in thermochemical data for lithium ion interactions with organic ligands?

Methodological Answer: Discrepancies in ΔrH° or ΔrS° values (e.g., Li+ solvation in ethanol vs. acetonitrile) can arise from experimental conditions (e.g., gas-phase vs. solution-phase measurements). To resolve:

  • Calibration: Cross-validate using multiple techniques (e.g., ion mobility spectrometry and calorimetry).
  • Contextual Analysis: Compare data from similar systems (e.g., Li+•3H2O vs. Li+•5H2O clusters) to identify trends in ligand affinity .
  • Error Margins: Report uncertainties in computational models (e.g., ±5 kJ/mol for DFT-predicted ΔrH°).

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer: While avoiding commercial focus, scientific approaches include:

  • Salt Selection: Compare counterions (e.g., lithium vs. sodium) using Hansen solubility parameters. Lithium’s smaller size may enhance solubility in aprotic solvents.
  • Co-Crystallization: Co-crystallize with co-formers (e.g., citric acid) to improve dissolution rates, guided by X-ray crystallography .
  • Structural Analogues: Modify the pyrimidine ring’s substituents (e.g., adding hydroxyl groups) to enhance hydrogen bonding with biological targets, as seen in related kinase inhibitors .

Q. How can spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer: The pyrrole-carboxylate system may exhibit tautomerism. Use:

  • Solid-State NMR: Differentiate between 1H-pyrrole and 3H-pyrrole tautomers via 13C chemical shifts.
  • IR Spectroscopy: Identify carboxylate (COO⁻) stretching vibrations (~1600 cm⁻1) and pyrimidine ring modes (~1500 cm⁻1).
  • X-ray Photoelectron Spectroscopy (XPS): Confirm lithium’s oxidation state and binding environment .

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